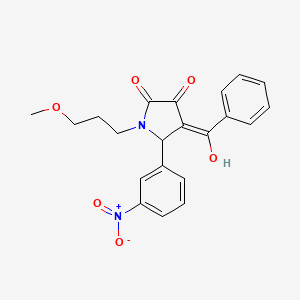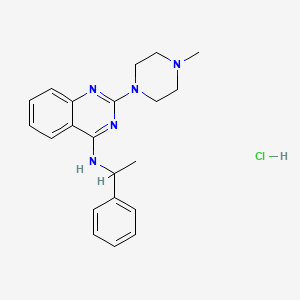
8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound was first synthesized in the 1970s and has since been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is metabolized by monoamine oxidase-B (MAO-B) to form MPP+, which is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and mitochondrial dysfunction. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's-like symptoms.
Biochemical and physiological effects:
This compound has been shown to selectively damage dopaminergic neurons in the substantia nigra region of the brain, leading to the development of Parkinson's-like symptoms in animals. This compound also induces oxidative stress and mitochondrial dysfunction, which are thought to contribute to the neurodegenerative process. In addition, this compound has been shown to affect other neurotransmitter systems, including the noradrenergic and serotonergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments, including its ability to selectively damage dopaminergic neurons and induce Parkinson's-like symptoms in animals. This makes it a useful tool for studying the pathogenesis of Parkinson's disease and testing potential therapeutic interventions. However, there are also limitations to using this compound, including the fact that it is a potent neurotoxin that requires careful handling and disposal. In addition, the use of this compound in animal experiments raises ethical concerns, and alternative methods for studying Parkinson's disease are being developed.
Orientations Futures
There are several future directions for research on 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, including the development of new animal models of Parkinson's disease that more closely mimic the human disease. In addition, there is ongoing research into the mechanisms of this compound-induced neurodegeneration and the potential therapeutic interventions that could be developed based on these mechanisms. Finally, there is a need for continued research into alternative methods for studying Parkinson's disease that do not rely on the use of this compound or other neurotoxic compounds.
Méthodes De Synthèse
The synthesis of 8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the reaction of methylamine with acetaldehyde to form N-methyl-4-aminobutyraldehyde, which is then reacted with hydrazine to form N-methyl-4-aminobutyraldehyde hydrazone. This hydrazone is then cyclized to form this compound. The synthesis method for this compound is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
8-hydrazino-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been used extensively in scientific research to study its effects on the nervous system. In particular, this compound has been used to create animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons, leading to the development of Parkinson's-like symptoms in animals.
Propriétés
IUPAC Name |
8-hydrazinyl-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O3/c1-13-6-5(7(17)14(2)9(13)18)15(3-4-16)8(11-6)12-10/h16H,3-4,10H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUJNDCTEJQANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5294826.png)
![ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5294839.png)
![3,4-dimethyl-6-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5294846.png)
![2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone)](/img/structure/B5294849.png)
![2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5294857.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294864.png)


![4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate](/img/structure/B5294879.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5294888.png)
![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)

![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)